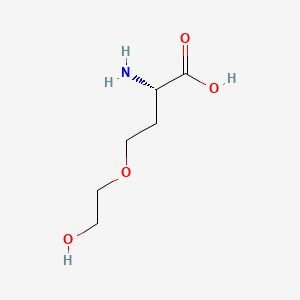

O-(2-Hydroxyethyl)-L-homoserine

Description

Properties

Molecular Formula |

C6H13NO4 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

(2S)-2-amino-4-(2-hydroxyethoxy)butanoic acid |

InChI |

InChI=1S/C6H13NO4/c7-5(6(9)10)1-3-11-4-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 |

InChI Key |

PCAVPUDANZEGGH-YFKPBYRVSA-N |

Isomeric SMILES |

C(COCCO)[C@@H](C(=O)O)N |

Canonical SMILES |

C(COCCO)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Enzymatic Cascade Using Lyophilized Whole-Cell Biocatalysts

A recent innovative method involves the use of lyophilized whole-cell biocatalysts (LWCB) expressing enzymes such as aldolase and transaminase to catalyze the cascade synthesis of L-homoserine derivatives. Although this study primarily focused on L-homoserine production, the methodology provides a framework for synthesizing O-substituted homoserine derivatives, including O-(2-Hydroxyethyl)-L-homoserine, by adjusting substrate specificity and enzyme expression ratios within microbial cells.

- The system operates under fed-batch reactor conditions, achieving high concentrations of L-homoserine (up to 640.8 mM) with significant volume productivity (2.6 g L^−1 h^−1).

- Enzymatic reactions follow Michaelis–Menten kinetics with substrate cycling, and competitive inhibition by certain substrates is considered in the kinetic model.

- The approach eliminates the need for expensive coenzymes and enhances enzyme stability compared to cell-free extracts.

This enzymatic platform can be adapted to incorporate 2-hydroxyethyl groups by using appropriate substrates or engineered enzymes capable of transferring or modifying the homoserine side chain.

Enzymatic Conversion from O-Acetyl-L-homoserine

Another enzymatic strategy involves the use of O-acetyl-L-homoserine as a precursor. Enzymes such as O-acetylhomoserine sulfhydrylase (OAHSS) catalyze substitutions on O-acetyl-L-homoserine, which can be extended to synthesize this compound by replacing the acetyl group with a 2-hydroxyethyl moiety.

- The enzymatic reaction typically occurs in buffered aqueous solutions (e.g., 20 mM sodium HEPES, pH 7.2) at physiological temperatures (around 37 °C).

- The reaction mechanism involves a γ-substitution on O-acetyl-L-homoserine, releasing the product from the enzyme and cofactor.

- Thin-layer chromatography and mass spectrometry confirm the product formation and purity.

This enzymatic method offers regio- and stereoselectivity, making it suitable for producing enantiomerically pure O-substituted homoserines.

Chemical Synthesis Methods

Direct Chemical Modification of L-Homoserine

Chemical synthesis of this compound can be achieved by direct alkylation of the hydroxyl group of L-homoserine with 2-haloethanol or related 2-hydroxyethyl donors under controlled conditions.

- Typical reagents include 2-chloroethanol or 2-bromoethanol as alkylating agents.

- The reaction is often conducted in aqueous or mixed solvent systems with base catalysis to promote nucleophilic substitution.

- Protection of the amino and carboxyl groups of L-homoserine might be necessary to avoid side reactions.

- After alkylation, deprotection steps yield the target this compound.

This approach requires careful optimization to maximize yield and purity while minimizing side reactions such as over-alkylation or polymerization.

Synthesis via N-Acyl Homoserine Lactone Analogues

Although primarily focused on N-acyl homoserine lactones, synthetic strategies used for these molecules can be adapted for O-substituted homoserines.

- The synthesis involves coupling L-homoserine or its lactone form with acylating agents using carbodiimide coupling reagents such as N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide (EDC).

- Reaction conditions typically include stirring in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, followed by purification via silica gel chromatography.

- Characterization by FT-IR, NMR, and mass spectrometry confirms the structure.

This method demonstrates the feasibility of introducing diverse substituents onto the homoserine backbone, including hydroxyalkyl groups.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Enzymes | Conditions | Yield/Productivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Enzymatic cascade with LWCB | Aldolase, transaminase, microbial cells | Fed-batch reactor, pH ~7, 25–37 °C | Up to 640.8 mM L-homoserine | High specificity, coenzyme-free | Requires enzyme engineering |

| Enzymatic substitution on O-acetyl-L-homoserine | OAHSS enzyme, sodium HEPES buffer | 37 °C, pH 7.2 | Efficient conversion, high purity | Regio- and stereoselective | Substrate availability |

| Chemical alkylation with 2-haloethanol | 2-chloroethanol/2-bromoethanol, base | Aqueous/mixed solvents, controlled pH | Variable, requires optimization | Straightforward, scalable | Side reactions, protection steps |

| Carbodiimide coupling (N-acyl analogues) | EDC, DMAP, L-homoserine | Room temperature, organic solvents | Moderate to high yields (59–77%) | Versatile for diverse substitutions | Requires purification steps |

Research Findings and Notes

- Enzymatic methods provide superior regio- and stereoselectivity compared to chemical methods, with reduced need for protecting groups and milder reaction conditions.

- The use of lyophilized whole-cell biocatalysts simplifies enzyme handling and enhances stability, making the process industrially attractive.

- Chemical synthesis offers flexibility in modifying the homoserine molecule but often requires multiple steps and careful purification to achieve high purity.

- The kinetic behavior of enzymes involved in homoserine and its derivatives’ synthesis follows Michaelis–Menten dynamics with substrate and product inhibition considerations, which must be accounted for in process optimization.

- Analytical techniques such as NMR, FT-IR, mass spectrometry, and thin-layer chromatography are essential to confirm the structure and purity of this compound.

Chemical Reactions Analysis

Types of Reactions: O-(2-Hydroxyethyl)-L-homoserine can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry: O-(2-Hydroxyethyl)-L-homoserine is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications.

Industry: In industrial applications, this compound can be used in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism by which O-(2-Hydroxyethyl)-L-homoserine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis of O-Substituted L-Homoserine Derivatives

Key Compounds and Structural Features

The following O-substituted L-homoserine derivatives are highlighted based on the evidence:

Physicochemical Properties

- Solubility :

- Stability: O-Acetyl-L-homoserine is stable at -20°C but prone to hydrolysis under basic conditions . Lactone derivatives (e.g., N-(3-Oxobutanoyl)-L-homoserine lactone) are sensitive to ring-opening reactions in aqueous environments .

Metabolic Pathways and Degradation

- L-Homoserine derivatives are metabolized into glycine, alanine, or 2-oxobutanoate in bacterial systems (e.g., E. coli ΔthrL mutants) .

- O-Acetyl-L-homoserine is hydrolyzed to L-homoserine and acetate under enzymatic action, influencing methionine biosynthesis .

Q & A

Basic Research Questions

Q. What are the key enzymatic steps in L-homoserine biosynthesis, and how can they be experimentally validated?

- Methodological Answer : L-Homoserine biosynthesis in E. coli involves overexpression of thrA (encoding homoserine dehydrogenase) and knockout of competing pathways (e.g., metA and thrB) to redirect carbon flux. Experimental validation includes:

- Enzyme Activity Assays : Measure homoserine dehydrogenase activity via NADPH consumption.

- Metabolite Profiling : Use GC-MS or LC-MS to quantify intermediates (e.g., oxaloacetate, aspartate) in engineered strains .

- Fermentation Analysis : Compare yields in shake-flask vs. fed-batch cultures to assess pathway efficiency .

Q. What analytical methods are recommended for quantifying L-homoserine in fermentation broths?

- Methodological Answer :

- GC-MS : Derivatize samples with TMS (trimethylsilyl) reagents for volatility. Use retention times and fragmentation patterns (e.g., m/z 2050.8 for TBDMS derivatives) for identification .

- LC-MS/MS : Employ hydrophilic interaction chromatography (HILIC) paired with QTOF mass spectrometry for polar metabolites. Monitor transitions like m/z 120 → 74 in positive ion mode .

- HPLC with UV Detection : Use pre-column derivatization with o-phthalaldehyde (OPA) for UV-active adducts .

Q. How can researchers ensure safe handling of L-homoserine derivatives in laboratory settings?

- Methodological Answer :

- SDS Compliance : Follow JIS Z 7253:2019 guidelines for storage (-20°C, anhydrous conditions) and disposal. Use PPE (gloves, goggles) to prevent skin/eye contact .

- Waste Management : Neutralize acidic byproducts (e.g., HCl from O-acetyl-L-homoserine hydrochloride) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can CRISPRi-based systematic analysis resolve bottlenecks in L-homoserine production?

- Methodological Answer :

- Gene Repression Screening : Use dCas9-guided CRISPRi to downregulate 50+ genes (e.g., iclR, gltA) and identify flux-limiting steps via RNA-seq and metabolomics .

- Iterative Strain Optimization : Combine repression of competitive pathways (e.g., TCA cycle) with overexpression of anaplerotic enzymes (e.g., pyruvate carboxylase) to enhance yield (8.54 g/L in shake flasks) .

- Metabolomics Integration : Map isotopomer distributions using ¹³C-glucose tracing to validate carbon flux toward L-homoserine .

Q. What mathematical modeling approaches optimize enzymatic cascade synthesis of L-homoserine?

- Methodological Answer :

- Kinetic Modeling : Parameterize Michaelis-Menten constants (Km, Vmax) for cascade enzymes (e.g., homoserine dehydrogenase, acetyltransferases) using steady-state assays .

- Process Simulation : Use tools like COPASI to predict optimal substrate feeding rates and enzyme ratios, minimizing byproduct formation (e.g., succinate) .

- Scale-Up Validation : Compare model predictions with bench-scale bioreactor data (e.g., pH, dissolved O2) to refine parameters .

Q. How can redox balance be engineered to improve L-homoserine yields in E. coli?

- Methodological Answer :

- Glyoxylate Shunt Activation : Overexpress aceA (isocitrate lyase) to bypass NADH-generating TCA steps, coupling with fumarate reductase (frdA) to restore redox balance .

- Co-Factor Engineering : Introduce NADPH-dependent homoserine dehydrogenase mutants (e.g., thrA<sup>G378V</sup>) to align co-factor demand with pentose phosphate pathway output .

- Theoretical Yield Analysis : Calculate maximum carbon efficiency (0.33 g/g glucose) using stoichiometric models (e.g., COBRApy) .

Q. How can enzyme annotation discrepancies in methionine biosynthesis pathways be resolved?

- Methodological Answer :

- Sequence Alignment : Use BLASTp to compare putative homoserine O-succinyltransferase (metA) sequences with homologs (e.g., Bacillus cereus). Identify conserved residues (e.g., glutamate at position 111) to reclassify enzymes as acetyltransferases .

- Functional Complementation : Test metA knockout strains supplemented with heterologous genes (e.g., BIF_01336 from Bifidobacterium) to restore methionine auxotrophy .

Data Contradiction Analysis

Q. How should researchers address conflicting data on metabolic fluxes in L-homoserine-producing strains?

- Methodological Answer :

- Isotopic Tracer Studies : Resolve discrepancies using ¹³C metabolic flux analysis (MFA) to compare theoretical vs. observed labeling patterns in key nodes (e.g., oxaloacetate) .

- Multi-Omics Integration : Correlate transcriptomic data (RNA-seq) with fluxomics to identify regulatory hotspots (e.g., cAMP-Crp modulation of thrA) .

- Sensitivity Analysis : Use Monte Carlo simulations to assess the impact of parameter uncertainty (e.g., enzyme Km) on model predictions .

Tables for Key Data

| Parameter | Value | Source |

|---|---|---|

| Maximum Theoretical Yield | 0.33 g/g glucose | |

| Fed-Batch Production | 37.57 g/L | |

| GC-MS Retention Time (TMS) | 10.2 min | |

| CRISPRi Target Genes Screened | 50+ (e.g., iclR, gltA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.